Ebenfuran III

Description

Extraction and Isolation Techniques from Biological Matrices

Ebenfuran III is isolated from Onobrychis ebenoides, a plant belonging to the Leguminosae family, which is found in Central and Southern Greece. thieme-connect.comacs.org The process of obtaining pure this compound from the plant material requires careful extraction and subsequent purification using various chromatographic techniques.

The initial step in isolating this compound involves processing the plant material to make the compound accessible to solvent extraction. unido.org This typically includes drying and grinding the plant material to increase the surface area for efficient extraction. unido.org The powdered plant material is then subjected to extraction with a suitable solvent. unido.org Methanolic extraction is a common method used for isolating compounds from plant sources. researchgate.net This process, known as maceration, involves soaking the plant material in the solvent to separate the soluble metabolites, like this compound, from the insoluble cellular components. unido.orgdergipark.org.tr

Following extraction, the crude extract contains a complex mixture of compounds. researchgate.net To isolate this compound, chromatographic techniques are employed. drugfuture.com These methods separate components based on their differential distribution between a stationary phase and a mobile phase. drugfuture.comneu.edu.tr

Column chromatography is a primary method for the purification of this compound. researchgate.netepo.org This technique utilizes a solid adsorbent, such as silica (B1680970) gel, packed into a column to act as the stationary phase. uvic.cabiologynotesonline.com The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. uvic.ca Compounds separate based on their polarity, with less polar compounds eluting from the column first. uvic.ca The process involves the following general steps:

Preparation of the Column : A glass column is packed with a slurry of silica gel in a non-polar solvent. uvic.ca

Application of the Sample : The concentrated crude extract is applied to the top of the column. biologynotesonline.com

Elution : A series of solvents with increasing polarity is used to move the compounds down the column.

Fraction Collection : The eluate is collected in a series of fractions, which are then analyzed for the presence of the target compound.

This method allows for the separation of gram quantities of material and is essential for the initial enrichment of this compound from the crude extract. uvic.ca

For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is utilized. researchgate.netd-nb.info HPLC offers higher resolution and speed compared to traditional column chromatography. edqm.eu Both analytical and preparative scale HPLC can be used. researchgate.net

Analytical HPLC : This is used to determine the purity of the isolated compound and to optimize the separation conditions. d-nb.info

Preparative HPLC : This is used to purify larger quantities of the compound for further studies. researchgate.net

A common HPLC setup for the purification of natural products like this compound involves a reversed-phase column (e.g., C18) where the stationary phase is non-polar, and a polar mobile phase is used. acs.orgdrugfuture.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. rroij.com

A typical HPLC protocol for the purification of this compound might involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. For instance, a gradient of acetonitrile (B52724) and water is often employed. acs.org

Table 1: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Principle | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel epo.org | Gradient of increasing polarity (e.g., hexane-ethyl acetate) | Initial enrichment from crude extract epo.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) acs.org | Gradient of decreasing polarity (e.g., water-acetonitrile) acs.org | Final purification and purity analysis researchgate.net |

Advanced Spectroscopic and Spectrometric Approaches for Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, including how atoms are connected (molecular connectivity) and their spatial arrangement (stereochemistry). researchgate.netnptel.ac.inmatanginicollege.ac.in

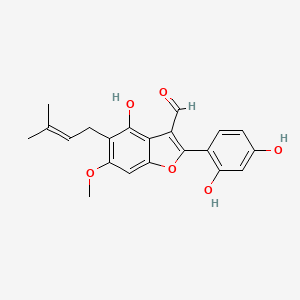

The structure of this compound was elucidated based on chemical and spectral data. nih.gov It has been identified as 2-(2,4-dihydroxyphenyl)-3-formyl-4-hydroxy-6-methoxy-5-(3-methyl-buten-2-yl)-benzofuran. nih.gov

Analysis of the ¹H NMR and ¹³C NMR spectra, along with two-dimensional NMR experiments like COSY, HMQC, and HMBC, allows for the complete assignment of all proton and carbon signals in the molecule. acs.org

For instance, the ¹H NMR spectrum of a related compound, ebenfuran VI, showed an ABX system for the protons on one of the aromatic rings and a singlet for the aldehyde proton. acs.org The position of a methoxy (B1213986) group was determined using HMBC and COSY LR NMR spectra. acs.org Similar analyses are applied to determine the structure of this compound.

Table 2: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H NMR | Proton environment and coupling | Identification of aromatic proton systems and aldehyde proton signals. acs.org |

| ¹³C NMR | Carbon skeleton | Assignment of aromatic and functional group carbons. researchgate.net |

| COSY | Proton-proton correlations | Establishing connections between adjacent protons. acs.org |

| HMQC/HSQC | Direct carbon-proton correlations | Assigning protons to their directly attached carbons. acs.org |

| HMBC | Long-range carbon-proton correlations | Determining connectivity across multiple bonds, crucial for assigning substituent positions. acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-4-hydroxy-6-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)25)15(10-22)21(27-18)13-7-5-12(23)8-16(13)24/h4-5,7-10,23-25H,6H2,1-3H3 |

InChI Key |

PXSWSGDFRGTMGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=C(O2)C3=C(C=C(C=C3)O)O)C=O)OC)C |

Synonyms |

2-(2,4-dihydroxyphenyl)-3-formyl-4-hydroxy-6-methoxy-5-(3-methylbuten-2-yl)benzofuran ebenfuran III |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Ebenfuran Iii

Advanced Spectroscopic and Spectrometric Approaches for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

One-Dimensional NMR (1H and 13C) Methodologies

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in determining the carbon-hydrogen framework of Ebenfuran III.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. Key signals in the ¹H NMR spectrum of this compound help to identify the different types of protons, such as those on the aromatic rings and the substituent groups. For instance, the spectrum would show distinct signals for the protons of the dihydroxyphenyl group, the benzofuran (B130515) core, the formyl group, and the prenyl (3-methyl-buten-2-yl) group. researchgate.netmdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In this compound, this technique helps to identify the carbons of the benzofuran skeleton, the phenyl substituent, the formyl group, and the isoprenyl side chain. researchgate.netmdpi.com The chemical shifts of the carbon signals provide valuable information about their hybridization and neighboring atoms. For example, the downfield chemical shift of the carbonyl carbon in the formyl group is a characteristic feature.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | --- | --- |

| 3 | --- | --- |

| 3a | --- | --- |

| 4 | --- | --- |

| 5 | --- | --- |

| 6 | --- | --- |

| 7 | --- | --- |

| 7a | --- | --- |

| 1' | --- | --- |

| 2' | --- | --- |

| 3' | --- | --- |

| 4' | --- | --- |

| 5' | --- | --- |

| 6' | --- | --- |

| 3-CHO | --- | --- |

| 5-prenyl-1'' | --- | --- |

| 5-prenyl-2'' | --- | --- |

| 5-prenyl-3'' | --- | --- |

| 5-prenyl-4'' | --- | --- |

| Note: Specific chemical shift values for this compound require access to the original research data which is not fully available in the provided search results. The table structure is based on typical data presentation for similar compounds. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Techniques for Correlational Assignments

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. princeton.educreative-biostructure.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu In this compound, COSY correlations would establish the connectivity of protons within the phenyl ring and the isoprenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). princeton.eduemerypharma.com This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds). princeton.eduemerypharma.com HMBC is particularly powerful for connecting different fragments of the molecule. For example, it can show correlations between the protons of the phenyl ring and the carbons of the benzofuran core, confirming their connection. It is also instrumental in placing the formyl and prenyl groups at the correct positions on the benzofuran skeleton. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information helps to determine the stereochemistry and conformation of the molecule. For this compound, NOESY could provide insights into the spatial arrangement of the substituents on the benzofuran ring system. princeton.eduresearchgate.net

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. researchgate.netnih.govrsc.org This allows for the determination of the elemental formula of this compound with high confidence. The molecular formula of this compound has been established as C₂₁H₁₈O₅. researchgate.net This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. unt.eduwikipedia.orgmsaltd.co.uknationalmaglab.org This technique provides valuable structural information by revealing the fragmentation patterns of the molecule. For this compound, MS/MS analysis would help to confirm the presence and location of the various functional groups by observing characteristic losses, such as the loss of the formyl group or fragments from the isoprenyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. specac.comvscht.czutdallas.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Hydroxyl (-OH) group: A broad absorption band. specac.comspectroscopyonline.com

Aldehyde (C=O) group: A strong, sharp absorption band. specac.comutdallas.edu

Aromatic (C=C) bonds: Absorptions in the fingerprint region. vscht.cz

Ether (C-O) bond: Characteristic stretching vibrations. specac.com

Ancillary Techniques for Structural Confirmation (e.g., X-ray Crystallography)

While the primary elucidation of this compound's structure relied on spectroscopic analysis, X-ray crystallography serves as an unequivocal method for confirming the atomic connectivity and stereochemistry of a molecule. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a specific pattern of intensities and angles. nih.gov By analyzing this diffraction pattern, scientists can generate a three-dimensional electron density map of the molecule, from which the precise positions of individual atoms can be determined. ethz.ch

The process begins with the growth of a suitable single crystal of the compound, which can be a challenging step. ethz.ch This crystal is then mounted on a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a large number of diffraction spots are collected. ethz.ch The data collected are then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of a crystal lattice.

Although specific X-ray crystallographic data for this compound have not been detailed in the reviewed scientific literature, the analysis of other benzofuran derivatives provides a clear indication of the type of data that would be generated. For instance, studies on various benzofuran compounds have successfully used X-ray diffraction to confirm their molecular structures. asianpubs.orgiucr.orgnih.govscienceopen.com These studies report key crystallographic parameters that provide a complete picture of the molecule's solid-state structure.

The kind of data obtained from such an analysis is typically presented in a crystallographic data table. A representative table, based on data for other benzofuran derivatives, is shown below to illustrate the parameters that would be determined for this compound. asianpubs.orgiucr.orgnih.govscienceopen.com

Interactive Table: Representative Crystallographic Data for a Benzofuran Derivative

| Parameter | Example Value | Description |

| Molecular Formula | C₁₅H₁₀O₄ | The elemental composition of the molecule. |

| Formula Weight | 254.24 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. nih.gov |

| Space Group | P2₁/c | A specific description of the symmetry of the crystal lattice. asianpubs.org |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° | The lengths of the sides of the unit cell and the angle between the a and c axes. nih.gov |

| Volume | 1045 ų | The volume of the unit cell. iucr.org |

| Z | 4 | The number of molecules in the unit cell. iucr.org |

| Calculated Density | 1.61 g/cm³ | The density of the crystal calculated from the crystallographic data. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

In addition to these parameters, a full crystallographic report would include detailed tables of atomic coordinates, bond lengths, bond angles, and torsion angles. This information allows for a precise description of the molecular geometry, including the planarity of the benzofuran ring system and the orientation of its substituents. scienceopen.com Ultimately, had X-ray crystallography been performed on this compound, it would have provided the definitive proof of its structure as determined by other spectroscopic means.

Biosynthetic Pathways and Precursor Analysis of Ebenfuran Iii

Proposed Biogenetic Relationships of Arylobenzofurans within Plant Metabolism

The biosynthesis of Ebenfuran III is believed to be intricately linked to the well-established phenylpropanoid and flavonoid pathways, which are responsible for a vast array of secondary metabolites in plants. nih.govfrontiersin.org The core structure of this compound, a 2-arylobenzofuran, suggests its origin from an isoflavonoid (B1168493) precursor.

The proposed biosynthetic journey begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. Through a series of enzymatic reactions, L-phenylalanine is converted to 4-coumaroyl-CoA. This molecule serves as a key starter unit for flavonoid biosynthesis. wikipedia.org

The central step in flavonoid synthesis is catalyzed by chalcone (B49325) synthase (CHS) , a type III polyketide synthase. nih.govwikipedia.org CHS facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. nih.gov This chalcone possesses the fundamental C6-C3-C6 carbon skeleton that forms the basis for all flavonoids and their derivatives.

Following the formation of the chalcone, chalcone isomerase (CHI) catalyzes a stereospecific cyclization reaction to form the flavanone (B1672756), (2S)-naringenin. mdpi.comresearchgate.net This flavanone is a critical branch-point intermediate. For the biosynthesis of arylobenzofurans, the pathway is proposed to proceed via the isoflavonoid branch. This involves a key intramolecular rearrangement of the flavanone, catalyzed by a cytochrome P450 enzyme, isoflavone (B191592) synthase (IFS) , to form an isoflavone intermediate. This rearrangement results in the migration of the B-ring from the C2 to the C3 position of the C-ring.

Subsequent enzymatic modifications, including hydroxylation, methylation, and prenylation, are thought to occur on this isoflavone scaffold. The formation of the benzofuran (B130515) ring of this compound likely involves oxidative cyclization of a 2'-hydroxyisoflavone intermediate. The various substituents on the arylobenzofuran core are added by specific tailoring enzymes, leading to the final structure of this compound.

Identification and Characterization of Putative Biosynthetic Enzymes

While the specific enzymes for this compound biosynthesis in Onobrychis ebenoides have not been isolated and characterized, their putative functions can be inferred from the proposed pathway and by homology to known enzymes from other plant species.

Key Putative Enzymes in this compound Biosynthesis:

| Enzyme Class | Putative Function in this compound Biosynthesis | General Precursors/Substrates |

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | L-Phenylalanine |

| Cinnamate-4-Hydroxylase (C4H) | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid. | Cinnamic Acid |

| 4-Coumarate:CoA Ligase (4CL) | Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. | 4-Coumaric Acid, CoA |

| Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. nih.govwikipedia.org | 4-Coumaroyl-CoA, Malonyl-CoA |

| Chalcone Isomerase (CHI) | Catalyzes the intramolecular cyclization of naringenin chalcone to (2S)-naringenin. mdpi.comebi.ac.uk | Naringenin Chalcone |

| Isoflavone Synthase (IFS) | A cytochrome P450 enzyme that catalyzes the aryl migration to convert a flavanone to an isoflavone. | (2S)-Naringenin |

| Hydroxylases (P450s) | Cytochrome P450 monooxygenases responsible for the specific hydroxylation patterns on the aromatic rings. | Isoflavone intermediates |

| O-Methyltransferases (OMTs) | Transfer a methyl group, typically from S-adenosyl methionine (SAM), to hydroxyl groups on the arylobenzofuran scaffold. | S-Adenosyl Methionine (SAM), Hydroxylated intermediates |

| Prenyltransferases (PTs) | Catalyze the addition of a prenyl group (from dimethylallyl pyrophosphate - DMAPP) to the aromatic core. | Dimethylallyl Pyrophosphate (DMAPP), Aromatic intermediates |

| Oxidoreductases | Involved in the final oxidative cyclization and other redox steps to form the benzofuran ring. | Modified isoflavone precursors |

The identification and characterization of these enzymes would require techniques such as gene mining from the transcriptome of Onobrychis ebenoides, followed by heterologous expression and in vitro enzyme assays to confirm their specific functions in the biosynthetic pathway of this compound.

Isotopic Labeling and Precursor Incorporation Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the flow of atoms from simple precursors into complex natural products, thereby providing definitive evidence for a proposed biosynthetic pathway. researchgate.netnih.gov This methodology involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N, or ¹⁸O). boku.ac.at The target compound is then isolated, and the location and extent of isotope incorporation are determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. biorxiv.org

For the elucidation of the this compound pathway, several precursor incorporation experiments could be designed:

Feeding with ¹³C-labeled L-phenylalanine: This would confirm the origin of the C6-C3-C6 backbone. Analysis by ¹³C-NMR would show enrichment in the carbon atoms corresponding to the two aromatic rings and the three-carbon bridge, confirming the phenylpropanoid origin.

Feeding with ¹³C-labeled acetate (B1210297) or malonyl-CoA: This would be expected to label specific carbons in the A-ring of the benzofuran structure, consistent with the role of malonyl-CoA in the chalcone synthase reaction.

Feeding with ¹³C-labeled L-methionine: This would serve as a precursor for the methyl group donor, S-adenosyl methionine (SAM). Enrichment of the methoxy (B1213986) group carbon on this compound would confirm this relationship.

Use of ¹⁸O₂: To investigate the origin of the oxygen atoms in the hydroxyl groups and the furan (B31954) ring, experiments using an atmosphere containing ¹⁸O₂ could be performed. Mass spectrometry would then detect a mass shift in the molecular ion of this compound, indicating the incorporation of oxygen from O₂ during reactions catalyzed by oxygenases. nih.gov

Table of Potential Labeled Precursors and Expected Outcomes:

| Labeled Precursor | Isotope | Analytical Method | Expected Outcome for this compound Biosynthesis |

| L-Phenylalanine | ¹³C | NMR, MS | Labeling of the B-ring and the C2, C3, and C-alpha carbons of the benzofuran core. |

| Acetic Acid | ¹³C | NMR, MS | Labeling of alternating carbons in the A-ring of the benzofuran core. |

| L-Methionine | ¹³C, ²H | NMR, MS | Specific labeling of the methoxy group carbon and hydrogens. |

| Mevalonic Acid or 1-Deoxy-D-xylulose | ¹³C, ²H | NMR, MS | Labeling of the isoprenyl side chain. |

| Molecular Oxygen | ¹⁸O | MS | Incorporation into hydroxyl groups and the furan oxygen, indicating oxygenase activity. |

While specific isotopic labeling studies on this compound are not yet published, this experimental approach remains the gold standard for unequivocally mapping its biosynthetic origins and validating the roles of the putative enzymes involved in its formation. nih.gov

Chemical Synthesis and Derivatization Strategies for Ebenfuran Iii and Analogues

Total Synthesis Approaches to the Benzofuran (B130515) Skeleton

The construction of the benzofuran ring system, particularly the 2-arylbenzofuran scaffold found in lignans (B1203133) and neolignans, is a central theme in natural product synthesis. rsc.org Research over the past few decades has yielded a diverse toolbox of reactions for assembling this important heterocyclic motif. rsc.org

The synthesis of 2-phenylbenzofurans can be achieved through various strategic disconnections, leading to several reliable methods. jocpr.com These routes often involve the formation of the furan (B31954) ring through the cyclization of appropriately substituted phenolic precursors. Common approaches include the acid-catalyzed cyclization of o-hydroxybenzyl ketones, intramolecular Wittig-type reactions of o-acyloxybenzylidene phosphoranes, and transition metal-catalyzed processes. jocpr.comresearchgate.net

Palladium-catalyzed reactions are particularly powerful, enabling the cyclization of o-alkynyl phenols or the sequential coupling and cyclization of simpler starting materials. researchgate.netresearchgate.net For instance, Sonogashira coupling between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization, provides a direct entry to the 2-substituted benzofuran core. rsc.org Another prominent strategy involves the rearrangement of 2-hydroxychalcones, which can be transformed into various benzofuran isomers under specific conditions. researchgate.netrsc.org

Table 1: Selected General Methods for the Synthesis of 2-Phenylbenzofurans

| Method | Key Precursors | Typical Reagents | Description |

|---|---|---|---|

| Acid-Catalyzed Cyclization | o-Hydroxydeoxybenzoins | Polyphosphoric acid (PPA), H2SO4 | Dehydrative cyclization of a ketone precursor to form the furan ring. jocpr.com |

| Intramolecular Wittig Reaction | o-Acyloxybenzyl phosphonium (B103445) salts | Base (e.g., NaH, NaOMe) | An o-acyloxybenzylidene phosphorane undergoes intramolecular condensation to yield the benzofuran. jocpr.com |

| Palladium-Catalyzed Cyclization | o-Alkynylphenols | Pd(II) catalysts | Intramolecular cyclization of a phenol (B47542) bearing an alkyne group at the ortho position. researchgate.net |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Phenylacetylene | Pd(Ph₃P)₂Cl₂, CuI | A sequential one-pot reaction involving palladium-catalyzed cross-coupling followed by cyclization to form the benzofuran ring. rsc.org |

| Chalcone (B49325) Rearrangement | 2-Hydroxychalcones | Acid or Base, Oxidants | Rearrangement of the chalcone backbone, followed by cyclization and oxidation/elimination, yields the benzofuran scaffold. researchgate.netrsc.org |

This table is interactive. Click on the headers to sort.

The total synthesis of a complex molecule like Ebenfuran III requires a carefully planned, multi-step approach. While a specific total synthesis for this compound is not prominently documented, strategies developed for related natural products such as puerariafuran, ailanthoidol, and other benzofuran neolignans provide a clear blueprint. rsc.orgrsc.orgacs.org

A highly effective strategy for constructing the core of this compound involves the rearrangement of a 2-hydroxychalcone (B1664081) derivative. rsc.org This method is particularly advantageous as it can selectively lead to the formation of 3-formylbenzofurans, a key structural feature of this compound. researchgate.netrsc.org The general sequence would involve:

Synthesis of a suitably protected 2-hydroxychalcone from a substituted acetophenone (B1666503) and a substituted benzaldehyde.

Oxidative rearrangement of the chalcone, for example using a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). rsc.org

Simultaneous deprotection and cyclization under acidic conditions to form a 2,3-dihydrobenzofuran (B1216630) intermediate. rsc.org

Treatment of the dihydrobenzofuran intermediate with an acid such as p-toluenesulfonic acid (p-TsOH) in a specific solvent like hexafluoroisopropanol ((CF₃)₂CHOH) to facilitate elimination and generate the 3-formylbenzofuran core. rsc.org

The final step in assembling the complete core structure would be the introduction of the C-5 prenyl group onto a precursor like Ebenfuran II. This is typically achieved via an electrophilic aromatic substitution (prenylation) reaction.

Synthetic Modification and Derivatization Methodologies

Chemical derivatization is a critical tool used to modify a natural product's structure to enhance its properties or to probe its mechanism of action. taylorandfrancis.comnih.gov For this compound, derivatization strategies focus on the regioselective introduction of new substituents and the systematic modification of existing functional groups to establish structure-activity relationships. acs.orgnih.gov

Achieving regioselectivity in the functionalization of the polysubstituted this compound skeleton is a significant chemical challenge. The introduction of the formyl group at the C-3 position is a prime example. While direct Friedel-Crafts acylation of benzofurans often results in poor regioselectivity, the chalcone rearrangement strategy provides a controlled route to 3-formylbenzofurans. rsc.org

The existing substituents on the benzofuran ring dictate the position of further electrophilic substitutions. The C-4 hydroxyl and C-6 methoxy (B1213986) groups are electron-donating and act as ortho, para-directors. saskoer.cayoutube.com This electronic influence makes the C-5 position highly activated and thus the primary site for electrophilic attack, such as the introduction of the prenyl side chain required to convert Ebenfuran II into this compound. acs.org The regioselective introduction of substituents onto a pre-existing 2-phenylbenzofuran (B156813) framework has been demonstrated, highlighting the ability to install formyl or nitro groups at the C-3 position by carefully balancing electronic and steric factors. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into which parts of a molecule are essential for its biological effects. drugdesign.org This is achieved by synthesizing a series of structural analogues where specific parts of the lead compound are modified, and then evaluating their activity. mdpi.comnih.govchemrxiv.org

For the ebenfurans, SAR studies have indicated that the C-5 prenyl group is a key determinant for the cytotoxic activity of this compound. acs.org This suggests that analogues lacking this group, such as Ebenfuran II, are significantly less potent.

A practical example of generating analogues for SAR comes from work on sesbagrandiflorain B, a compound later identified as being identical to Ebenfuran II. nih.gov Starting with this natural product, researchers synthesized seven new derivatives by modifying the reactive formyl and hydroxyl groups. nih.gov These modifications provide a clear illustration of how analogues are prepared to probe the importance of specific functionalities.

Table 2: Synthetic Derivatization of an Ebenfuran II Precursor for SAR Studies

| Derivative Type | Reagent(s) | Modified Functional Group(s) | Resulting Compound Class |

|---|---|---|---|

| Diester | Acetic anhydride, pyridine | Phenolic hydroxyls at C-4 and C-4' | Diacetate Ester nih.gov |

| Ether (Methyl) | Methyl iodide, K₂CO₃ | Phenolic hydroxyl at C-4' | Methyl Ether nih.gov |

| Ether (Propargyl) | Propargyl bromide, K₂CO₃ | Phenolic hydroxyl at C-4' | Propargyl Ether nih.gov |

| Ether (Benzyl) | Benzyl bromide, K₂CO₃ | Phenolic hydroxyl at C-4' | Benzyl Ether nih.gov |

| Ether (Geranyl) | Geranyl bromide, K₂CO₃ | Phenolic hydroxyl at C-4' | Geranyl Ether nih.gov |

| Secondary Amine | Benzylamine, NaBH(OAc)₃ | Aldehyde at C-3 | Reductive Amination Product nih.gov |

This table summarizes derivatization reactions performed on an Ebenfuran II core to generate analogues for biological testing. nih.gov This table is interactive.

Molecular Mechanisms of Action and Cellular Target Identification for Ebenfuran Iii

Cellular Pathway Perturbation Analysis in Research Models (e.g., Prostate Cancer Cell Lines)

The antiproliferative effects of Ebenfuran III have been investigated using the DU-145 human prostate cancer cell line as a research model. acs.orgnih.gov This cell line serves as a valuable tool for studying the pharmacological effects of compounds on cancer cell death at a translational level. nih.gov Studies involving DU-145 cells have provided a deeper understanding of the complex signaling pathways implicated in the cellular response to this compound. acs.orgnih.gov

Quantitative Proteomic Profiling Approaches (e.g., iTRAQ-based 2D LC-MS/MS)

To achieve a comprehensive and quantitative understanding of the cellular response to this compound, researchers have employed advanced proteomic techniques. nih.gov One such method is an iTRAQ-based (isobaric tags for relative and absolute quantitation) two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS) approach. acs.org

This sophisticated, gel-free method involves several key steps:

Protein Extraction: Proteins are first extracted from both untreated (control) and this compound-treated DU-145 cells at various time points. acs.org

Digestion and Labeling: The extracted proteins are subjected to proteolysis using trypsin, and the resulting peptides are labeled with iTRAQ reagents. nih.gov

Fractionation and Analysis: The labeled peptide mixtures are then fractionated and analyzed by mass spectrometry to identify and quantify changes in protein expression levels between the different experimental groups. nih.gov

In one major study, this quantitative and temporal proteomics approach allowed for the comparison of the expression levels of 1,360 different proteins, providing a broad overview of the proteomic changes induced by this compound. nih.gov

Identification of Modulated Protein Networks and Key Regulatory Nodes (e.g., Calpain-1, ERK2, PAR-4, RAB-7, Bap31)

Through the analysis of the extensive proteomic data, researchers have identified specific proteins that are significantly modulated in response to this compound treatment. acs.org By using bioinformatics tools like Ingenuity Pathway Analysis combined with hierarchical clustering of protein expression patterns, key regulatory nodes within cellular signaling networks were pinpointed. nih.gov

The temporal regulation of five specific proteins was identified as potential points of multipathway convergence leading to this compound-induced cell death in DU-145 cells: Calpain-1, ERK2, PAR-4, RAB-7, and Bap31. acs.orgnih.gov The modulation of these proteins was further verified using Western blot analysis. nih.gov These findings highlight a multifocal and combinatorial signaling response to the compound. acs.org

| Protein Node | General Function | Implication in this compound-Induced Cell Death |

|---|---|---|

| Calpain-1 (CAPN1) | Calcium-dependent cysteine protease | Identified as a modulated protein, suggesting a role in the cellular death pathway initiated by this compound. acs.orgnih.gov |

| ERK2 (MAPK1) | Mitogen-activated protein kinase | Its regulation points to the involvement of key signaling cascades in the compound's mechanism of action. acs.orgnih.gov |

| PAR-4 (PAWR) | Prostate apoptosis response-4 | Modulation of this protein suggests a direct link to the induction of apoptosis in prostate cancer cells. acs.orgnih.gov |

| RAB-7 | Small GTPase involved in membrane trafficking | Its involvement indicates potential effects on endocytosis and autophagy pathways. acs.orgnih.gov |

| Bap31 | B-cell receptor-associated protein 31 | Regulation of this protein suggests an impact on endoplasmic reticulum-mediated cellular processes. acs.orgnih.gov |

Ligand-Target Interaction Studies

To understand the direct molecular interactions of this compound, ligand-target studies have been conducted. These investigations aim to determine if the compound binds directly to specific cellular receptors or inhibits the activity of key enzymes, providing insight into its primary mechanism of action.

In Vitro Receptor Binding Affinity Determination Methodologies (e.g., Estrogen Receptor)

The structural similarity of some benzofurans to phytoestrogens prompted investigations into their potential to bind to the estrogen receptor (ER). researchgate.net A common methodology for this is the in vitro competitive receptor-binding assay. researchgate.net This assay measures the ability of a test compound to displace a radiolabeled ligand (such as ³H-estradiol) from the estrogen receptor. researchgate.net The result is often expressed as a Relative Binding Affinity (RBA), comparing the compound's binding strength to that of estradiol.

In a study evaluating three related arylobenzofurans, Ebenfuran I and Ebenfuran II showed measurable binding affinity for the estrogen receptor. researchgate.net However, the same study found that this compound showed no significant binding affinity in this assay. researchgate.net

| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor |

|---|---|

| Ebenfuran I | 0.29 |

| Ebenfuran II | 0.28 |

| This compound | No significant binding |

| Tamoxifen (Control) | 0.69 |

Biochemical Assays for Enzyme Inhibition (e.g., PI3K)

While some novel benzofuran (B130515) derivatives have been specifically designed and shown to act as inhibitors of enzymes like Phosphoinositide 3-kinase (PI3K), there is no currently available research specifically demonstrating the inhibition of PI3K by this compound. nih.govnih.govresearchgate.net

Biochemical assays to determine PI3K inhibition are crucial for drug discovery and mechanistic studies. nih.gov These assays typically measure the enzymatic activity of PI3K, which involves the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3). reading.ac.uk An inhibitor's potency is determined by its ability to reduce the production of PIP3. Common methods include competitive enzyme-linked immunosorbent assays (ELISAs) and fluorescence-based assays that detect the amount of product generated. mdpi.com

Investigation of Cellular Processes at the Molecular Level (e.g., Programmed Cell Death Induction)

Research into the effects of this compound on DU-145 prostate cancer cells has provided significant insight into its ability to induce programmed cell death, or apoptosis. nih.gov The comprehensive proteomic analysis revealed that the compound does not act on a single target but rather impacts multifocal and combinatorial signaling pathways that converge to trigger this cellular process. acs.org

Mechanistic Characterization of Apoptotic Pathways (e.g., Caspase Activation)

While direct studies detailing the specific mechanisms of this compound-induced caspase activation are not extensively available, the broader class of benzofuran derivatives has been shown to induce apoptosis through caspase-dependent pathways. researchgate.net Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells and is often dysregulated in cancer. The caspase family of proteases plays a central role in executing this process. nih.gov

Apoptotic signaling is generally divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

In the context of other bioactive molecules with structural similarities to this compound, such as certain isoprenylated flavonoids and 2-arylbenzofurans, the induction of apoptosis has been linked to the modulation of key apoptosis-regulating proteins. For instance, studies on other natural compounds have demonstrated an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptotic pathway, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the downstream executioner caspase-3. mdpi.com While these specific actions have not been directly confirmed for this compound, the observed cell death induced by this compound in cancer cell lines suggests that the involvement of apoptotic pathways is a strong possibility.

The proteomic analysis of this compound's effects on DU-145 cells identified changes in proteins that can be linked to apoptosis. For example, Bap31 is a protein residing in the endoplasmic reticulum membrane that has been implicated in the regulation of apoptosis. nih.gov

Table 1: Key Proteins Modulated by this compound in DU-145 Cells and their Potential Relation to Apoptosis

| Protein | Cellular Function | Potential Role in this compound-Induced Cell Death |

| Calpain-1 | A calcium-dependent, non-caspase cysteine protease. | Implicated in both pro-apoptotic and anti-apoptotic roles depending on the cellular context. nih.gov |

| Bap31 | Endoplasmic reticulum membrane protein. | Involved in mediating apoptotic signals between the ER and mitochondria. nih.gov |

| PAR-4 | Prostate apoptosis response-4. | A pro-apoptotic protein that can sensitize cells to apoptotic stimuli. nih.gov |

This table is based on data from the pharmacoproteomic study of this compound in DU-145 prostate cancer cells. nih.gov

Modulation of Key Signaling Cascades (e.g., Akt/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. frontiersin.orgembopress.org Its aberrant activation is a frequent event in many types of cancer, making it a prime target for anticancer drug development. frontiersin.orgnih.gov While direct evidence of this compound's interaction with the Akt/mTOR pathway is yet to be established, numerous studies have demonstrated that other benzofuran derivatives can effectively inhibit this signaling cascade. researchgate.netnih.govnih.gov

Research on other benzo[b]furan derivatives has shown that they can suppress the PI3K/Akt/mTOR pathway in human breast cancer cells, leading to the induction of apoptosis. nih.gov This inhibition is often characterized by a decrease in the phosphorylation levels of key proteins in the pathway, such as Akt and mTOR, and their downstream effectors. The mTOR protein, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes. embopress.org

The proteomic data for this compound revealed the modulation of ERK2 (Extracellular signal-regulated kinase 2), a key component of the MAPK/ERK pathway. nih.gov The MAPK/ERK and PI3K/Akt/mTOR pathways are two major signaling cascades that are often interconnected and can exhibit crosstalk. Therefore, the effect of this compound on ERK2 might indirectly influence the Akt/mTOR pathway.

Table 2: Signaling Pathway Components and their Relevance to Cancer

| Pathway Component | General Function in Cancer | Potential Implication for this compound's Action |

| Akt (Protein Kinase B) | Promotes cell survival, proliferation, and growth; inhibits apoptosis. frontiersin.orgembopress.org | Inhibition of this pathway by related benzofurans suggests a potential mechanism for this compound. nih.gov |

| mTOR | Central regulator of cell growth, metabolism, and angiogenesis. frontiersin.orgembopress.org | A known target for other benzofuran derivatives in cancer therapy. researchgate.netnih.gov |

| ERK2 | Regulates cell proliferation, differentiation, and survival. nih.gov | Identified as a modulated protein in response to this compound treatment. nih.gov |

Structure-Mechanism Relationships of this compound's Isoprenyl Moiety

The chemical structure of this compound features an isoprenyl (or prenyl) moiety attached to the benzofuran core. This structural feature is believed to be crucial for its cytotoxic effects. nih.gov Isoprenylation is a common modification of natural products that can significantly influence their biological activity, often by enhancing their interaction with cellular membranes and protein targets.

The isoprenyl group is lipophilic, which can facilitate the compound's passage through the cell membrane and its localization within specific cellular compartments. Furthermore, the double bond within the isoprenyl moiety can be susceptible to metabolic activation, potentially forming reactive intermediates that can covalently modify cellular macromolecules, including proteins and DNA. This reactivity could contribute to the compound's cytotoxic effects.

In the context of other isoprenylated natural products, the isoprenyl group has been shown to be a key determinant of their anticancer activity. For instance, in a study of various isoprenylated flavonoids and 2-arylbenzofurans, the presence and nature of the isoprenyl group were found to be critical for their cytotoxic effects against cancer cells. mdpi.com

The pharmacoproteomic study of this compound supports the significance of the isoprenyl moiety by demonstrating that the compound induces a complex cellular response, likely initiated by its interaction with multiple targets. nih.gov The specific molecular interactions facilitated by the isoprenyl group of this compound that lead to the observed modulation of proteins like Calpain-1, ERK2, and Bap31 remain an area for further investigation.

Computational and Theoretical Chemistry Applications in Ebenfuran Iii Research

Molecular Modeling and Docking Studies for Ligand-Protein Interactions

Molecular modeling and docking are computational techniques central to understanding how a ligand, such as Ebenfuran III, interacts with a biological target, typically a protein. derpharmachemica.comopenaccessjournals.comnih.gov These simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex, and are instrumental in structure-based drug discovery. nih.govnih.gov

Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein and to estimate the strength of this interaction, known as binding affinity. openaccessjournals.comnih.gov The process involves sampling numerous possible conformations of the ligand within the protein's active site and then using a scoring function to rank them. nih.gov

In a study investigating potential inhibitors for the SARS-CoV-2 main protease (Mpro), molecular docking was used to evaluate this compound. The simulation predicted a specific binding mode where the pentene ring of this compound forms an arene-hydrogen interaction with residues Met165 and Asn142. nih.gov Additionally, the hydroxyl group of the ligand was predicted to bind to the side-chain donor of an acidic residue. nih.gov Such studies suggest that the addition of an isoprenoid chain, like the prenyl group in this compound, can enhance pharmacological effectiveness by increasing lipophilicity and promoting a strong affinity for biological membranes. nih.gov The prediction of binding affinity remains a challenge due to factors like protein flexibility and the accuracy of scoring functions, but it provides a valuable qualitative assessment for comparing potential inhibitors. nih.govu-strasbg.frmdpi.com

Table 1: Predicted Interactions for this compound with SARS-CoV-2 Mpro

| Interacting Part of this compound | Protein Residue | Type of Interaction |

|---|---|---|

| Pentene Ring | Met165 | Arene-Hydrogen |

| Pentene Ring | Asn142 | Arene-Hydrogen |

| Hydroxyl Group | Acidic Residue | Side-Chain Donor |

| Prenyl Moiety (C-5) | - | Key determinant of activity |

Data sourced from a molecular docking study on SARS-CoV-2 protease inhibitors. nih.gov

A primary outcome of docking studies is the identification of key amino acid residues within the protein's binding pocket that are crucial for the ligand's binding. rsc.orgrsc.org For this compound's interaction with the SARS-CoV-2 protease, the key interacting residues identified were Met165 and Asn142. nih.gov Another significant residue, His41, was noted as forming effective interactions with a broad range of ligands, highlighting its importance in the binding pocket. nih.gov The study emphasized that the prenyl moiety at the C-5 position of this compound was a more critical determinant of its activity than the formyl group at the C-3 position. nih.gov

Pharmacophore modeling is another computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific target. preprints.orgmdpi.com This involves identifying features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.com For the class of compounds screened against SARS-CoV-2 Mpro, including this compound, pharmacophore models were generated based on the features of co-crystalized ligands, which included anionic and cationic atoms, H-bond donors/acceptors, aromatic centers, and hydrophobic centroids. nih.gov This allows for the filtering of large compound libraries to identify molecules that possess the necessary features for binding. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. rsc.orgaun.edu.eg These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. nih.gov While specific DFT studies on this compound are not extensively published, research on analogous benzofuran (B130515) and furan (B31954) structures provides valuable insights. mdpi.commdpi.com DFT calculations are used to optimize the molecular geometry, calculate thermodynamic parameters like heats of formation, and analyze frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com

Table 2: Applications of DFT in Analyzing Furan/Benzofuran Analogues

| DFT Application | Property Investigated | Significance |

|---|---|---|

| Geometry Optimization | Molecular Structure | Provides the most stable 3D arrangement of atoms. nih.gov |

| Frequency Calculation | Vibrational Spectra (IR) | Allows comparison with experimental spectra for structure validation. orientjchem.org |

| Energy Calculation | Enthalpy of Formation | Determines the thermodynamic stability of the molecule. mdpi.com |

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. imperial.ac.uklibretexts.orgnih.gov Identifying the most stable, low-energy conformer is crucial as it represents the most likely shape of the molecule, which in turn dictates its biological activity. libretexts.org For a flexible molecule like this compound, with its side chains, conformational analysis would determine the preferred orientation of the prenyl and formyl groups relative to the benzofuran core.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.netmdpi.com The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). orientjchem.orgresearchgate.netwolfram.com An MEP map of this compound would highlight the electron-rich areas, such as around the oxygen atoms of the furan ring and hydroxyl group, and electron-deficient areas, thereby predicting sites for intermolecular interactions and chemical reactions. orientjchem.orguni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are widely used in drug design to predict the activity of new compounds and to optimize lead structures. derpharmachemica.com

Several QSAR studies have been conducted on various series of benzofuran derivatives to understand the structural requirements for specific biological activities. mdpi.comnih.gov For example, a QSAR study on bisbenzofuran derivatives with antimalarial activity identified that descriptors related to dipole moment, lipophilicity, and molecular shape were important for activity. researchgate.net The resulting model indicated that increasing the polarity of the molecule could lead to an increase in biological activity. researchgate.net

Another QSAR study on arylbenzofuran derivatives as histamine (B1213489) H3 antagonists found that topological descriptors, which count atoms and bonds with specific separations, were key determinants of activity. derpharmachemica.com For a series of benzofuran-based vasodilators, a 2D-QSAR model was developed that successfully described the bioactivity of the synthesized analogues. mdpi.comnih.gov These studies demonstrate that QSAR modeling of the broader benzofuran class can effectively identify the key physicochemical, electronic, and steric properties that govern their biological effects. A similar approach for a series including this compound could elucidate the structural features crucial for its specific activities.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Amiodarone hydrochloride |

| Paspaline A |

| Emindole PB |

| (−)-Chromodorolide B |

| Ribavirin |

| Tetrazole |

| Showdomycin |

| Pyrazomycin |

| Inosine |

| Guanosine 5'-monophosphate |

| Monastrol |

| PI-103 |

| Framycetin |

| Kanamycin |

| Tobramycin |

| Psoralidin |

| Rosmarinic acid |

| Higenamine hydrochloride |

| Phloretin |

| Daidzin |

| Naringenin (B18129) chalcone (B49325) |

| Butyrolactone I 3-sulfate |

| Butyrolactone I 4''-sulfate |

Molecular Dynamics Simulations to Investigate Dynamic Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide insights into the time-dependent behavior and interaction of this compound with biological macromolecules at an atomic level. These simulations complement experimental data by offering a dynamic perspective on the stability of ligand-protein complexes and the specific forces governing these interactions.

The simulations revealed specific molecular interactions that contribute to the binding of this compound to Mpro. For instance, the pentene ring of this compound was observed to form arene-hydrogen interactions with residues Met165 and Asn142 of the protease. nih.gov Additionally, a hydrogen bond was identified between the hydroxyl group of the ligand and the side-chain donor of an acidic residue. nih.gov The prenyl moiety at the C-5 position of this compound is thought to enhance its pharmacological effectiveness by increasing its lipophilicity, thereby promoting a strong affinity for biological membranes. nih.gov The moderate interactions observed with Met165 suggest that this compound could serve as a valuable lead molecule for designing novel benzofuran derivatives with therapeutic potential. nih.gov

The technical setup for such simulations involves sophisticated software and force fields. For example, the MD simulations in the aforementioned study were performed using the Desmond program, with the OPLS3e force field used to rectify geometries. nih.gov The system is typically solvated in an explicit water model, such as the TIP3P model, within an orthorhombic box to mimic physiological conditions. nih.gov

The findings from these molecular dynamics simulations are pivotal for structure-based drug design, offering a detailed map of the key interactions that can be optimized to enhance binding affinity and specificity.

Table 1: Key Interactions of this compound with SARS-CoV-2 Mpro Identified through Molecular Dynamics Simulations

| Interacting Residue of Mpro | Type of Interaction | Involved Moiety of this compound | Reference |

| Met165 | Arene-Hydrogen Interaction | Pentene Ring | nih.gov |

| Asn142 | Arene-Hydrogen Interaction | Pentene Ring | nih.gov |

| Acidic Residue | Hydrogen Bond (Side-Chain Donor) | Hydroxyl Group | nih.gov |

Table 2: Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Specification | Reference |

| Simulation Program | Maestro-Desmond | nih.gov |

| Force Field | OPLS3e | nih.gov |

| Solvation Model | Explicit Water (TIP3P) | nih.gov |

| System Geometry | Orthorhombic Box | nih.gov |

Advanced Analytical Methodologies for Ebenfuran Iii Research

Advanced Chromatography-Mass Spectrometry for Metabolomic and Proteomic Analysis

A 2013 pharmacoproteomic study on Ebenfuran III's effect on DU-145 prostate cancer cells utilized a gel-free, quantitative 2DLC–MS/MS proteomics method. This approach successfully identified and quantified 1360 proteins, revealing that this compound treatment led to the modulation of several proteins, including Calpain-1, ERK2, PAR-4, RAB-7, and Bap31. These findings provided significant insights into the multifocal signaling pathways involved in this compound-induced cell death. acs.org

Table 1: Key Proteins Modulated by this compound in DU-145 Prostate Cancer Cells

| Protein | Function | Observed Effect |

| Calpain-1 | Calcium-dependent cysteine protease | Modulated |

| ERK2 | Mitogen-activated protein kinase | Modulated |

| PAR-4 | Prostate apoptosis response-4 | Modulated |

| RAB-7 | Ras-related protein | Modulated |

| Bap31 | B-cell receptor-associated protein 31 | Modulated |

This table is based on findings from a pharmacoproteomic study. acs.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for analyzing complex biological mixtures, such as cell extracts or bodily fluids, to identify and quantify non-volatile compounds like this compound and its metabolites. northwestern.eduncl.ac.uk The process involves separating the components of a mixture using liquid chromatography, followed by their ionization and detection by a mass spectrometer. phenomenex.com This allows for the sensitive and specific measurement of individual compounds. phenomenex.comnorthwestern.edu

Modern LC-MS methods, such as those employing ultra-high-performance liquid chromatography (UPLC), offer rapid and efficient separation of compounds in intricate biological and chemical samples. ncl.ac.uk The use of high-resolution mass analyzers, like Orbitrap and time-of-flight (TOF) instruments, further enhances the ability to accurately identify and quantify molecules. phenomenex.com In proteomics, LC-MS is commonly used for "bottom-up" approaches where proteins are first digested into peptides, which are then separated and analyzed. nih.gov This technique has been instrumental in identifying thousands of proteins in complex biological samples. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile organic compounds. thermofisher.com This technique separates compounds based on their boiling points and polarity as they pass through a capillary column. thermofisher.cometamu.edu The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. etamu.edu

While this compound itself is not highly volatile, GC-MS can be employed to analyze potential volatile byproducts of its metabolism or its effects on the cellular volatilome. The technique is highly effective for separating complex mixtures containing hundreds of compounds. thermofisher.com Different types of GC columns can be utilized depending on the specific application, such as the analysis of polar or non-polar compounds. thermofisher.com

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analytes | Non-volatile and thermally labile compounds (e.g., this compound, peptides, metabolites) wikipedia.orgnumberanalytics.com | Volatile and semi-volatile organic compounds thermofisher.comnumberanalytics.com |

| Sample State | Liquid thermofisher.com | Liquid, gas, or solid (vaporized) thermofisher.com |

| Separation Principle | Physicochemical properties in a liquid mobile phase northwestern.edu | Boiling point and polarity in a gas mobile phase thermofisher.com |

| Primary Application | Proteomics, metabolomics, analysis of complex biological mixtures wikipedia.orgnih.gov | Analysis of volatile organic compounds, fatty acids, hormones thermofisher.com |

High-Throughput Screening Techniques for Mechanistic Elucidation

High-throughput screening (HTS) is a critical tool in drug discovery and mechanistic studies, allowing for the rapid testing of thousands of compounds to identify those with activity against a specific biological target. evotec.com This automated process is essential for narrowing down large compound libraries to a manageable number of "hits" for further investigation. evotec.comresearchgate.net

Chemometric and Bioinformatics Approaches for Large-Scale Data Analysis

Bioinformatics plays a crucial role in analyzing the large datasets generated from proteomic and metabolomic studies. nih.govnih.gov These approaches are essential for identifying patterns, understanding biological pathways affected by this compound, and discovering potential biomarkers. nih.govfrontiersin.org The integration of data from different "omics" platforms, facilitated by bioinformatics, can provide a comprehensive, systems-level understanding of the compound's biological effects. nih.govfrontiersin.org The analysis of this "big data" is vital for advancing our knowledge of biological processes and for the development of new therapeutic strategies. nih.govnovapublishers.com

Future Research Directions and Emerging Avenues for Ebenfuran Iii Studies

Development of Novel and Efficient Synthetic Routes

The development of a total synthesis for Ebenfuran III has not yet been reported in the scientific literature. Future research must prioritize the establishment of a novel and efficient synthetic pathway. Such a route is critical not only for confirming the structure of the natural product but also for producing sufficient quantities for comprehensive biological evaluation and for generating structural analogs.

Modern synthetic organic chemistry offers a robust toolkit for constructing the benzofuran (B130515) core and installing the key isoprenyl moiety. nih.govjocpr.com Future synthetic strategies could explore several promising disconnections:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions, such as Sonogashira or Heck couplings followed by intramolecular cyclization, are powerful methods for forming the benzofuran ring from appropriately substituted phenols and alkynes. nih.gov Research could focus on optimizing these reactions for substrates relevant to the this compound backbone to achieve high yields and regioselectivity.

Intramolecular Cyclization Strategies: The synthesis could be approached via the cyclization of ortho-alkenylphenols or related precursors. Base-catalyzed methods, such as those employing potassium tert-butoxide, have proven effective for the intramolecular cyclization of ketones to form the benzofuran nucleus and could be adapted for this target. nih.gov

Prenylation Chemistry: A key challenge is the regioselective installation of the 5-isoprenyl group. While classical Friedel-Crafts approaches exist, they often suffer from poor regioselectivity. A forward-thinking approach would involve the late-stage introduction of the prenyl group using enzymatic methods with a specific prenyltransferase or advanced organometallic techniques that offer greater control. wur.nlkyoto-u.ac.jp

A comparison of potential catalytic strategies is outlined below:

| Catalytic Strategy | Key Reaction Type | Potential Advantages | Key Challenges |

| Palladium/Copper Catalysis | Sonogashira Coupling & Cyclization | High efficiency, well-established | Catalyst cost, potential for side reactions |

| Base-Catalyzed Cyclization | Intramolecular Condensation | Transition-metal-free, cost-effective | Requires specific precursor synthesis |

| Enzymatic Prenylation | C-H Functionalization | High regioselectivity, green chemistry | Enzyme discovery and optimization |

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The precise biosynthetic pathway of this compound in Onobrychis ebenoides remains unknown. Elucidating this pathway is a fundamental goal that would provide significant insights into plant secondary metabolism and enable biotechnological production methods. It is hypothesized that the biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine, the primary precursor to most plant phenolics. kyoto-u.ac.jp

The proposed biosynthetic sequence likely involves several key stages:

Phenylpropanoid Pathway: Phenylalanine is converted into cinnamic acid and subsequently hydroxylated to form p-coumaric acid and other intermediates that serve as the building blocks for the benzofuran core.

Benzofuran Ring Formation: The exact mechanism of benzofuran ring formation from phenylpropanoid precursors in plants is not fully understood and represents a significant knowledge gap. It may proceed through a coumarin-like intermediate which is then further modified.

Isoprenoid Pathway Integration: The characteristic isoprenyl side chain is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the prenyl donor substrate, dimethylallyl diphosphate (B83284) (DMAPP). kyoto-u.ac.jp

Enzymatic Prenylation: The final key step is the attachment of the DMAPP moiety to the benzofuran aromatic ring. This reaction is catalyzed by a specific aromatic prenyltransferase (PT) . Plant PTs are typically membrane-bound enzymes that exhibit high substrate and regio-specificity. wur.nlresearchgate.netresearchgate.net Identifying and characterizing the specific PT responsible for this compound biosynthesis is a major future objective.

Future research should involve a combination of transcriptomics and metabolomics of O. ebenoides to identify candidate genes, particularly those encoding cytochrome P450s, acyltransferases, and, most importantly, prenyltransferases that are co-expressed with the accumulation of this compound.

Exploration of Novel Molecular Targets and Mechanistic Modalities

A significant advancement in understanding this compound's mechanism of action came from a quantitative pharmacoproteomic study, which identified several potential molecular targets involved in its induction of cell death. wur.nl This research provides a clear roadmap for future mechanistic studies. The identified proteins serve as crucial nodes in various signaling pathways, suggesting that this compound operates through a multi-targeted, combinatorial mechanism.

Future investigations should focus on validating and dissecting the interaction with these specific proteins:

Calpain-1 (CAPN1): This calcium-dependent protease, when activated, is involved in the breakdown of cellular architecture during apoptosis. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org Future work should determine if this compound directly or indirectly leads to Calpain-1 activation, enhancing proteolytic cascades that dismantle the cell.

Extracellular Signal-Regulated Kinase 2 (ERK2): As a key component of the MAPK signaling pathway, ERK2 has a dual role in cell fate, capable of promoting either survival or apoptosis depending on the cellular context and stimulus duration. nih.govmdpi.comimrpress.comfrontiersin.orgspandidos-publications.com Research is needed to clarify how this compound modulates ERK2 signaling to specifically promote a pro-death outcome.

Prostate Apoptosis Response-4 (PAR-4): This pro-apoptotic tumor suppressor can inhibit NF-κB and sensitize cells to apoptotic stimuli. nih.govebi.ac.ukiiarjournals.orgnih.gov Validating that this compound upregulates or activates PAR-4 would provide a strong mechanistic link to its cell death-inducing properties.

Ras-related protein Rab-7a (RAB7): This small GTPase is a master regulator of late endosomal trafficking and is essential for the fusion of autophagosomes with lysosomes. nih.govnih.govmolbiolcell.orgresearchgate.netrupress.org Its modulation by this compound suggests a potential disruption of endo-lysosomal pathways and autophagy, which can be a trigger for apoptosis.

B-cell receptor-associated protein 31 (Bap31): This integral ER membrane protein is a critical regulator of ER stress and apoptosis, acting as a point of crosstalk between the ER and mitochondria. colby.edunih.govnih.govresearchgate.netaacrjournals.org this compound may trigger ER stress, leading to Bap31-mediated pro-apoptotic signals.

The following table summarizes the functions of these potential targets and outlines key research questions.

| Protein Target | Primary Function | Key Research Question for this compound |

| Calpain-1 | Ca²⁺-dependent proteolysis | Does this compound induce calcium influx leading to Calpain-1 activation and substrate cleavage? |

| ERK2 | Signal transduction (MAPK pathway) | What is the temporal dynamic of ERK2 phosphorylation, and which downstream substrates are affected to switch its function to pro-apoptotic? |

| PAR-4 | Pro-apoptotic signaling, NF-κB inhibition | Does this compound treatment lead to increased PAR-4 expression or nuclear translocation? |

| RAB7 | Endosome/autophagosome maturation | How does this compound alter RAB7 activity (GTP/GDP loading) and disrupt vesicle trafficking and autophagy? |

| Bap31 | ER-mitochondria crosstalk, apoptosis | Does this compound induce Bap31 cleavage by caspases and promote ER-stress-mediated apoptosis? |

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Mechanistic Prediction

Emerging avenues for applying AI to this compound studies include:

Prediction of Novel Synthetic Routes: Retrosynthesis AI algorithms can be trained on the vast body of known organic reactions. Such tools could be used to propose entirely novel and potentially more efficient synthetic pathways to this compound and its derivatives, identifying cheaper starting materials or reactions with higher yields.

Identification of New Molecular Targets: ML models, particularly deep learning approaches, can be trained on large-scale databases of compound-protein interactions. By analyzing the structural features of this compound, these models could predict a wider range of potential protein targets, complementing experimental methods like proteomics and guiding future validation studies.

De Novo Design of Analogs: Generative AI models can design novel molecules from scratch. Using the this compound scaffold as a starting point, these models could generate virtual libraries of new derivatives with predicted improvements in properties such as target binding affinity or metabolic stability.

Mechanistic Pathway Analysis: AI can be used to construct and analyze complex biological networks. By integrating proteomics data on this compound's targets with known protein-protein interaction networks and signaling pathways, AI could predict the downstream consequences of target engagement and identify the most critical nodes responsible for its biological effects.

Investigation of this compound's Role in Broader Biological Systems

Beyond its interactions in mammalian cell systems, a crucial area of future research is the ecological role of this compound within its native producer, the plant Onobrychis ebenoides. As a secondary metabolite, this compound likely did not evolve for human therapeutic use but for the survival and defense of the plant itself.

It is strongly hypothesized that this compound functions as a phytoalexin . mdpi.com Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants at sites of pathogen infection or in response to abiotic stress. nih.gov They are a key component of the plant's induced innate immune system.

Future research in this area should focus on:

Induction of Biosynthesis: Investigating whether the production of this compound in O. ebenoides is upregulated in response to challenge with common plant pathogens (e.g., fungi like Fusarium or bacteria like Pseudomonas) or abiotic stressors like UV light or heavy metal exposure.

Antimicrobial Activity Spectrum: Testing the direct antimicrobial activity of purified this compound against a panel of plant-pathogenic microorganisms to confirm its defensive function.

Chemical Ecology: Studying the localization of this compound within the plant tissues upon stress induction. This could reveal whether it accumulates at the site of infection to create a protective barrier, a hallmark of phytoalexin action. Understanding this role provides a complete picture of the compound's natural function and its place in the chemical ecology of plant-microbe interactions.

Q & A

Q. How can researchers leverage open science principles to enhance this compound studies?

- Methodological Answer :

- Publish preprints on bioRxiv or ChemRxiv for early feedback.

- Share synthetic protocols on platforms like Protocols.io .

- Use open-access repositories for spectral data (e.g., NMRShiftDB) and bioactivity data (e.g., ChEMBL).

- Collaborate via open lab notebooks or GitHub for code/data sharing .

Data Management and Reporting

Q. What metadata standards are critical for documenting this compound research data?

- Methodological Answer : Include compound identifiers (e.g., InChIKey), experimental conditions (solvents, temperatures), instrument parameters (e.g., NMR frequency), and statistical methods. Adopt domain-specific standards (e.g., MIAME for microarray data). Use structured formats (XML, JSON) for machine readability .

Q. How should researchers document failed synthetic attempts or inconclusive results?

- Methodological Answer : Report negative data in supplementary materials or dedicated repositories (e.g., Zenodo). Include details on reaction conditions, observed outcomes, and troubleshooting steps. This prevents redundant efforts and informs future optimization .

Literature and Knowledge Gaps

Q. Which understudied biological targets should be prioritized for this compound research?

- Methodological Answer : Focus on targets with mechanistic links to cytotoxicity but limited exploration, such as:

- Epigenetic regulators (e.g., HDACs, DNMTs).

- Immune checkpoint proteins (e.g., PD-L1) in tumor microenvironments.

- Redox signaling pathways (e.g., Nrf2/Keap1).

Rationale: These align with emerging trends in natural product pharmacology .

Q. How can systematic reviews improve the translational potential of this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.